

## Improving signal-to-noise ratio with Gadobutrol at high field strengths

Author: BenchChem Technical Support Team. Date: December 2025



# Gadobutrol at High Field Strengths: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **Gadobutrol** for improving the signal-to-noise ratio (SNR) in magnetic resonance imaging (MRI) at high field strengths. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

## **Frequently Asked Questions (FAQs)**

Q1: How does the T1 relaxivity (r1) of **Gadobutrol** change with increasing magnetic field strength?

The T1 relaxivity of **Gadobutrol**, a key factor in T1-weighted image contrast, generally decreases as the magnetic field strength increases. However, **Gadobutrol** consistently demonstrates high relaxivity compared to many other macrocyclic gadolinium-based contrast agents (GBCAs) across various field strengths.[1][2] One study observed a slight increase in the r1 of **gadobutrol** from 1.5 T to 3 T in human plasma, though this was noted as potentially having unusual uncertainty in the measurement.[1][3] Generally, a decrease of approximately -15% to -20% in relaxivity is observed when moving from 1.5 T to 7 T.[1]

Q2: What are the reported T1 and T2 relaxivity values for Gadobutrol at 1.5 T, 3 T, and 7 T?



The relaxivity of **Gadobutrol** has been measured in different media, primarily human plasma and whole blood. These values are crucial for predicting and optimizing image contrast.

| Field Strength | Medium       | T1 Relaxivity (r1)<br>[L/(mmol·s)] | T2 Relaxivity (r2)<br>[L/(mmol·s)] |
|----------------|--------------|------------------------------------|------------------------------------|
| 0.2 T          | Human Plasma | 5.5 ± 0.3                          | 10.1 ± 0.3                         |
| 1.5 T          | Human Plasma | 4.7 ± 0.2                          | 6.8 ± 0.2                          |
| Human Plasma   | 4.78 ± 0.12  | -                                  |                                    |
| Human Blood    | 4.6 ± 0.2    | -                                  | _                                  |
| 3 T            | Human Plasma | 3.6 ± 0.2                          | 6.3 ± 0.3                          |
| Human Plasma   | 4.97 ± 0.59  | -                                  |                                    |
| Human Blood    | 3.47 ± 0.16  | -                                  |                                    |
| Human Blood    | 4.5 ± 0.3    | -                                  | _                                  |
| 4.7 T          | Human Plasma | (2-fold higher than<br>Gadobutrol) | -                                  |
| 7 T            | Human Plasma | 3.83 ± 0.24                        | -                                  |
| Human Blood    | 4.2 ± 0.3    | -                                  |                                    |

Data compiled from multiple sources.[1][4][5][6][7][8]

Q3: How does increasing the field strength from 1.5 T to 3 T or 7 T affect the Signal-to-Noise Ratio (SNR) in **Gadobutrol**-enhanced MRI?

Increasing the magnetic field strength generally leads to a higher intrinsic SNR.[9][10][11] For instance, moving from 1.5 T to 3 T can theoretically double the SNR.[11] Studies have shown a significant increase in tumor-to-brain contrast and lesion enhancement at 7 T compared to 3 T with **Gadobutrol**.[12] In prostate imaging, an SNR increase ranging from 1.7 to 2.8-fold was observed at 7 T compared to 3 T.[13][14] This enhanced SNR can be leveraged to achieve higher spatial resolution or faster imaging.[11]



Q4: What is the recommended dose of **Gadobutrol** for optimal SNR at high field strengths?

The standard recommended dose for adults is 0.1 mmol/kg body weight, which is equivalent to 0.1 mL/kg of the 1.0 M solution.[15][16][17] This dose is generally sufficient for most clinical applications.[15] For certain indications and to further improve diagnostic accuracy, a second dose of up to 0.2 mmol/kg body weight can be administered within 30 minutes of the first.[15] Studies have shown that a 0.1 mmol/kg dose of **Gadobutrol** can provide optimal contrast-to-noise ratios.[18][19]

## **Troubleshooting Guides**

Problem: Suboptimal contrast enhancement or low SNR in T1-weighted images at high field strength.

#### Possible Causes & Solutions:

- Incorrect Dosage: Ensure the administered dose of **Gadobutrol** is appropriate for the patient's body weight (typically 0.1 mmol/kg).[15][16] Underdosing will lead to insufficient T1 shortening and lower signal enhancement.
- Timing of Image Acquisition: The timing between contrast injection and image acquisition is critical. For brain and spinal cord imaging, the best enhancement is typically observed around 15 minutes post-injection.[15] For dynamic contrast-enhanced (DCE) MRI of brain tumors, optimal enhancement is often seen 5-7 minutes after injection.[20] Tissue enhancement generally lasts for about 45 minutes.[15]
- Injection Protocol: Administer Gadobutrol as a rapid intravenous bolus at a flow rate of approximately 2 mL/second.[16][21] Following the injection with a saline flush ensures the complete administration of the contrast agent.[16]
- Pulse Sequence Parameters: T1-weighted scan sequences are most suitable for contrastenhanced examinations with Gadobutrol.[15] Review and optimize your pulse sequence parameters (e.g., TR, TE, flip angle) for the specific field strength and anatomy being imaged.

Problem: Concerns about the safety of **Gadobutrol** at high field strengths or with repeated administration.



#### Background & Reassurance:

- High Stability: Gadobutrol is a macrocyclic GBCA, which provides high chelate stability and
  a lower propensity for gadolinium release compared to linear agents.[22][23] This structural
  stability is a key safety feature.
- Low Incidence of Adverse Events: Extensive clinical use, with over 100 million administrations, has shown **Gadobutrol** to be well-tolerated with a low incidence of adverse drug reactions.[24] The most common reactions are mild and transient, such as headache and nausea.[24][25]
- Use in At-Risk Populations: Studies have not shown an increased risk of adverse events in patients with renal or liver impairment.[24] The European Society of Urogenital Radiology classifies **Gadobutrol** in the high-stability group with the lowest risk for nephrogenic systemic fibrosis (NSF).[23]

## **Experimental Protocols**

Protocol for In Vitro T1 Relaxivity Measurement of Gadobutrol

This protocol outlines the key steps for determining the T1 relaxivity of **Gadobutrol** in a phantom study, adapted from methodologies described in the literature.[1]

- Preparation of Phantoms:
  - Prepare solutions of **Gadobutrol** at several different concentrations (e.g., 4 different concentrations) in the medium of interest (e.g., human plasma or whole blood).
  - Transfer the solutions into airtight cylindrical tubes for placement within a phantom.
- Temperature Control:
  - Maintain the phantom at a physiological temperature of 37°C using a heat-circulating system.
- MRI Acquisition:
  - Place the phantom in the MRI scanner (e.g., 1.5 T, 3 T, or 7 T).



- Acquire images using an inversion recovery turbo spin echo sequence with multiple inversion times.
- Data Analysis:
  - Measure the signal intensities from the images for each concentration at each inversion time.
  - Fit the signal intensity data to the signal equation to determine the T1 relaxation times for each concentration.
  - Calculate the T1 relaxation rates (R1 = 1/T1).
  - Perform a weighted linear regression of the T1 rates against the concentration of
     Gadobutrol. The slope of this regression line represents the T1 relaxivity (r1).

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for determining the T1 relaxivity of **Gadobutrol**.





Click to download full resolution via product page

Caption: Key factors influencing SNR with **Gadobutrol** at high field strengths.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gadobutrol Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zora.uzh.ch [zora.uzh.ch]

### Troubleshooting & Optimization





- 9. The impact of field strength on image quality in MRI PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. appliedradiology.com [appliedradiology.com]
- 12. Brain tumours at 7T MRI compared to 3T—contrast effect after half and full standard contrast agent dose: initial results PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing signal-to-noise ratio for prostate imaging at 7T and 3T PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing signal-to-noise ratio for prostate imaging at 7T and 3T PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. beilupharma.com [beilupharma.com]
- 16. drugs.com [drugs.com]
- 17. ESR Essentials: gadolinium-wise MRI—practice recommendations by the European Society for Magnetic Resonance in Medicine and Biology PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput gadobutrol-enhanced CMR: a time and dose optimization study PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging PMC [pmc.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. researchgate.net [researchgate.net]
- 23. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Improving signal-to-noise ratio with Gadobutrol at high field strengths]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674391#improving-signal-to-noise-ratio-with-gadobutrol-at-high-field-strengths]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com